2-PHENYL-N-{3-[3-(2-PHENYLACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE
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Overview
Description
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) is a chemical compound characterized by its unique structure, which includes a sulfonyl group bridging two benzene rings, each substituted with a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) typically involves the reaction of sulfonyldibenzene with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylacetamide groups may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-ethylbutanamide): Similar structure but with ethylbutanamide groups instead of phenylacetamide.
N,N’-(sulfonylbis(3,1-phenylene))bis(2-ethylbutanamide): Another related compound with slight structural variations.
Uniqueness
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) is unique due to its specific combination of sulfonyl and phenylacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H24N2O4S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-phenyl-N-[3-[3-[(2-phenylacetyl)amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C28H24N2O4S/c31-27(17-21-9-3-1-4-10-21)29-23-13-7-15-25(19-23)35(33,34)26-16-8-14-24(20-26)30-28(32)18-22-11-5-2-6-12-22/h1-16,19-20H,17-18H2,(H,29,31)(H,30,32) |
InChI Key |
CZMBNSNIMSOIPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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